

Application Notes and Protocols for Sgc-aak1-1N in In Vitro Experiments

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Compound of Interest

Compound Name: *Sgc-aak1-1N*

Cat. No.: *B1193591*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of **Sgc-aak1-1N**, a negative control compound for the potent and selective AAK1 (AP2 associated kinase 1) and BMP2K (bone morphogenetic protein 2-inducible kinase) inhibitor, Sgc-aak1-1. Understanding the appropriate concentration and application of both the active probe and its negative control is crucial for obtaining reliable and interpretable results in in vitro settings.

Introduction to Sgc-aak1-1N and Sgc-aak1-1

Sgc-aak1-1 is a valuable chemical probe for investigating the roles of AAK1 and BMP2K in cellular processes.^{[1][2]} These serine/threonine kinases are implicated in clathrin-mediated endocytosis (CME), a fundamental process for internalizing cell surface receptors and other macromolecules. Through their kinase activity, AAK1 and BMP2K regulate the function of the adaptor protein complex 2 (AP2), a key component of the endocytic machinery. Specifically, AAK1 phosphorylates the μ 2 subunit of AP2 (AP2M1) at threonine 156, a modification that enhances the binding of AP2 to cargo proteins destined for internalization.^{[3][4][5]}

Given their role in endocytosis, AAK1 and BMP2K are involved in various signaling pathways, including the Wnt and Notch pathways.^[6] Dysregulation of these pathways is associated with numerous diseases, making AAK1 and BMP2K attractive targets for therapeutic development.

Sgc-aak1-1N serves as a structurally similar but biologically inactive control for Sgc-aak1-1. The use of this negative control is essential to distinguish the specific effects of AAK1/BMP2K

inhibition from off-target or compound-specific effects.

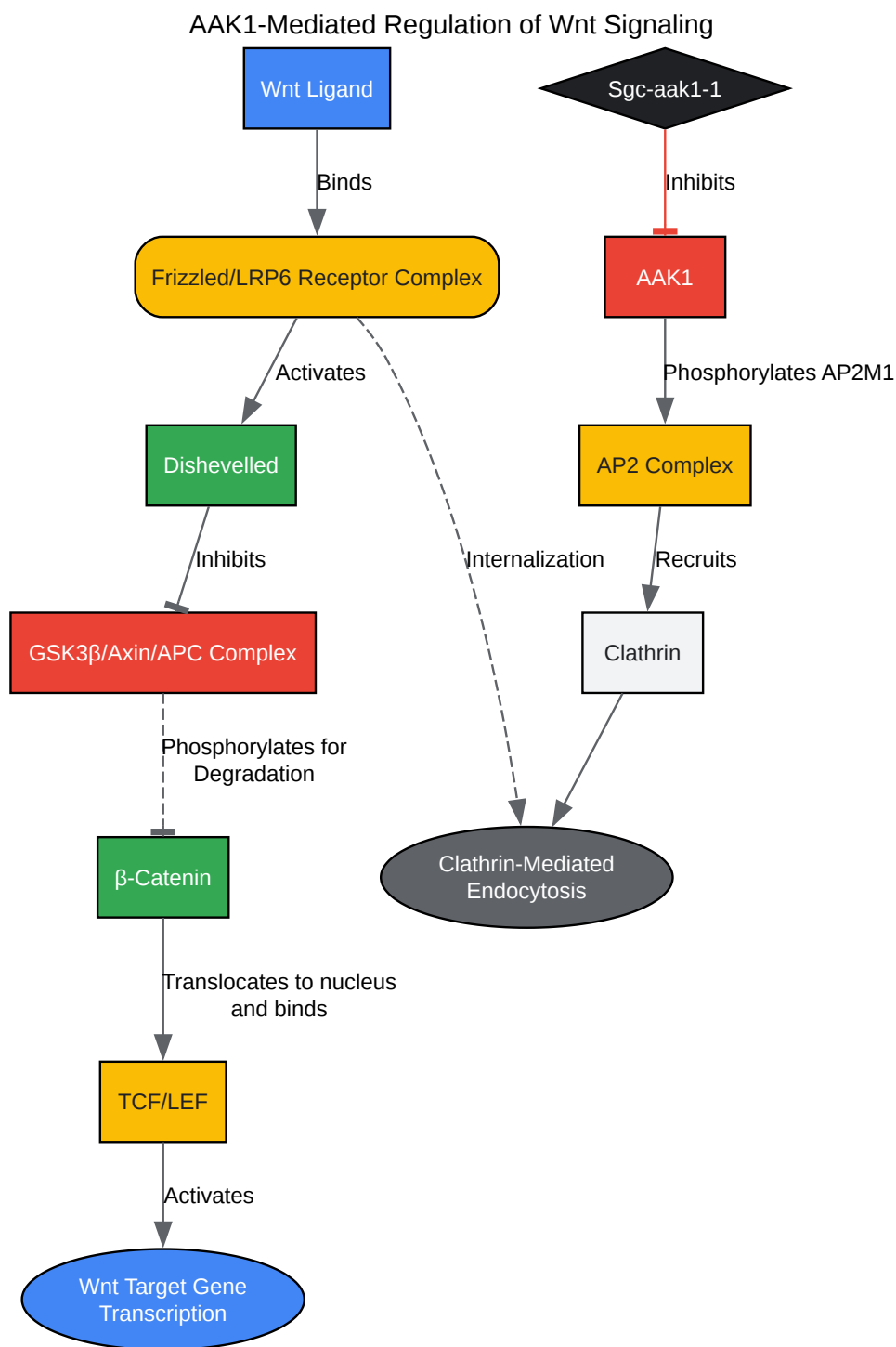
Quantitative Data Summary

The following table summarizes the key quantitative data for **Sgc-aak1-1N** and its active counterpart, Sgc-aak1-1, to facilitate experimental design.

Compound	Parameter	Target	Value	Assay Type	Reference
Sgc-aak1-1N	IC50	AAK1	1.8 μ M	Biochemical Assay	
Sgc-aak1-1N	IC50	AAK1	11 μ M	AAK1 Activity Assay	
Sgc-aak1-1	IC50	AAK1	270 nM	Coupled Enzyme Assay	
Sgc-aak1-1	Ki	AAK1	9.1 nM	TR-FRET Binding Assay	[6]
Sgc-aak1-1	Ki	BMP2K	17 nM	TR-FRET Binding Assay	[6]
Sgc-aak1-1	IC50	AAK1	230 nM	NanoBRET Cellular Assay	[6]
Sgc-aak1-1	IC50	BMP2K	1.5 μ M	NanoBRET Cellular Assay	[6]
Sgc-aak1-1	Recommend ed Cellular Concentratio n	AAK1/BMP2 K	Up to 5 μ M	Cellular Assays	
Sgc-aak1-1	ECmax for p- AP2M1 downregulati on	AAK1	~12.5 μ M	Western Blot	

Signaling Pathway

The diagram below illustrates the role of AAK1 in the Wnt signaling pathway, a key pathway modulated by Sgc-aak1-1. AAK1 acts as a negative regulator of Wnt signaling by promoting the clathrin-mediated endocytosis of the LRP6 co-receptor. Inhibition of AAK1 by Sgc-aak1-1 leads to decreased LRP6 internalization, thereby enhancing Wnt signaling.

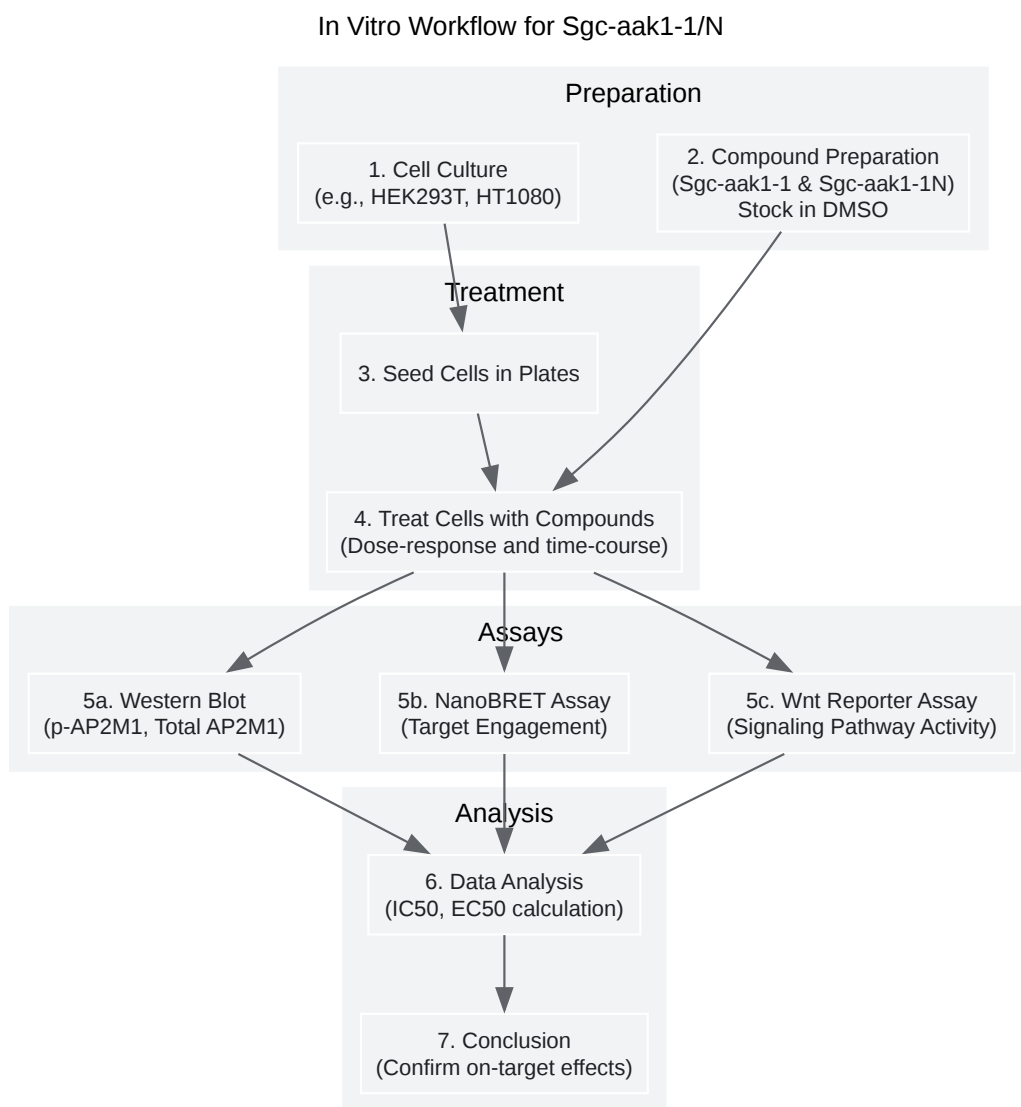


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AAK1's role in Wnt signaling inhibition.

Experimental Workflow

The following diagram outlines a typical experimental workflow for assessing the in vitro activity of Sgc-aak1-1 and its negative control, **Sgc-aak1-1N**.



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